REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=[O:9])[CH2:7][CH3:8])[CH3:2].[CH3:11][CH2:12][O-].[Na+].C(I)C>CCO>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH2:11][CH3:12])[C:6](=[O:9])[CH2:7][CH3:8])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
he reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
eluted with 1-2% EtOAc/heptane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC)=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |